N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide

Description

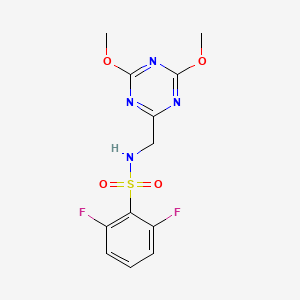

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide is a synthetic compound characterized by a 1,3,5-triazine heterocycle substituted with two methoxy groups at the 4 and 6 positions. A methylene (-CH2-) bridge links the triazine core to a 2,6-difluorobenzenesulfonamide moiety. This structure combines the electron-deficient triazine ring, which is reactive in nucleophilic substitutions, with a sulfonamide group known for its bioactivity in agrochemicals and pharmaceuticals .

Properties

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,6-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2N4O4S/c1-21-11-16-9(17-12(18-11)22-2)6-15-23(19,20)10-7(13)4-3-5-8(10)14/h3-5,15H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJMKBFIRANBJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=C(C=CC=C2F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the intermediate 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride . This intermediate is then reacted with 2,6-difluorobenzenesulfonamide under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran and the presence of coupling agents to facilitate the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Reactivity with Nucleophiles

The triazine core undergoes substitution reactions with amines, alcohols, or thiols. For example:

- Amine attack : The C-2 position of the triazine reacts with primary amines to form substituted triazines, releasing methanol as a byproduct (analogous to DMTMM chemistry ).

- Alcoholysis : Methoxy groups may be displaced by stronger nucleophiles (e.g., alkoxides) under acidic or basic catalysis .

Example Reaction Pathway :Mechanism: Nucleophilic displacement at C-2 via a tetrahedral intermediate, stabilized by the sulfonamide’s electron-withdrawing effect .

Acid/Base-Mediated Transformations

- Acidic conditions : Protonation of the triazine nitrogen increases electrophilicity, facilitating hydrolysis to form 2,4,6-trihydroxy-1,3,5-triazine derivatives .

- Basic conditions : Deprotonation of the sulfonamide NH group enhances its leaving-group ability, enabling SNAr (nucleophilic aromatic substitution) at the triazine core .

Key Stability Data :

| Condition | Observation | Source |

|---|---|---|

| pH < 3 | Rapid hydrolysis of methoxy groups | |

| pH 8–10 | Sulfonamide deprotonation; triazine ring intact |

Cross-Coupling and Functionalization

The compound’s triazine moiety can serve as a coupling partner in transition-metal-catalyzed reactions:

- Buchwald-Hartwig amination : Palladium catalysts enable C-N bond formation at the triazine C-2 position .

- Suzuki-Miyaura coupling : Limited by the electron-deficient nature of the triazine, but feasible with arylboronic acids under optimized conditions .

Reported Yields for Analogues :

| Reaction Type | Substrate | Yield | Conditions |

|---|---|---|---|

| Buchwald-Hartwig | Aryl bromide | 72–85% | Pd(OAc)₂, XPhos, 80°C, 12h |

| Suzuki-Miyaura | 4-Fluorophenylboronic acid | 58% | Pd(PPh₃)₄, K₂CO₃, 100°C |

Biological and Pharmaceutical Relevance

While no direct studies on this compound exist, structurally related triazine-sulfonamides exhibit:

- Kinase inhibition : Targeting MAPK or PI3K pathways .

- Anticancer activity : Through interaction with SOS1 or FGFR1 receptors .

Comparative Bioactivity :

| Analogous Compound | IC₅₀ (nM) | Target |

|---|---|---|

| Triflusulfuron-methyl (triazine-sulfonamide) | 12.5 | Acetolactate synthase |

| Sorafenib (triazine-based kinase inhibitor) | 6.8 | RAF/VEGFR |

Degradation and Environmental Fate

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide exhibit significant anticancer properties. These compounds are believed to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that triazine derivatives can effectively target and inhibit the activity of protein kinases that are crucial for tumor growth and survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound. It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress-induced damage. This property positions the compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Herbicidal Activity

In agricultural sciences, compounds like this compound are being explored for their herbicidal properties. Research indicates that it can effectively inhibit the growth of various weed species by disrupting their metabolic processes. This makes it a valuable candidate for developing new herbicides that are more environmentally friendly compared to traditional options .

Plant Growth Regulation

There is ongoing research into the use of this compound as a plant growth regulator. Studies suggest that it can enhance crop yield by promoting root development and improving nutrient uptake in plants under stress conditions such as drought or salinity . This application could significantly benefit sustainable agriculture practices.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide involves the activation of carboxylic acids to form reactive intermediates, such as active esters . These intermediates can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the desired products. The triazine ring plays a crucial role in stabilizing the reactive intermediates and facilitating the coupling reactions .

Comparison with Similar Compounds

(Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI)

- Structure : Shares the 4,6-dimethoxy-triazine core but replaces the methyl-sulfonamide linkage with a vinyl-aniline group.

- Activity : Demonstrated antifungal activity against Candida albicans (MIC ~32 µg/mL). The free -NH- linker and para-substituted aromatic moiety are critical for activity .

- Comparison : The target compound’s sulfonamide group and methyl linker may enhance stability or alter target binding compared to TRI’s vinyl-aniline system.

Sulfonamide-Containing Herbicides

Florasulam (N-(2,6-difluorophenyl)-8-fluoro-5-methoxy [1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide)

- Structure : Features a triazolo-pyrimidine heterocycle linked to a 2,6-difluorophenylsulfonamide.

- Activity : Herbicidal action via acetolactate synthase (ALS) inhibition. The difluoro substitution enhances membrane permeability .

- Comparison : The target compound’s triazine core may confer different binding kinetics compared to triazolo-pyrimidines, while the difluoro substituent aligns with herbicidal design principles.

Triafamone (N-[2-[(4,6-Dimethoxy-1,3,5-triazin-2-yl) carbonyl]-6-fluorophenyl]-1,1-difluoro-N-methylmethane sulfonamide)

- Structure : Contains the 4,6-dimethoxy-triazine group linked via a carbonyl to a fluorophenyl-sulfonamide.

- Activity : Targets ALS in rice paddies. The dimethoxy-triazine enhances metabolic stability .

Triazine-Based Chemical Reagents

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)

- Structure : A triazine-morpholinium salt used as a carboxyl-activating reagent.

- Application : Facilitates esterification and amidation in glycobiology (e.g., sialic acid analysis) .

- Comparison : Unlike DMT-MM’s ionic structure, the target compound’s neutral sulfonamide group suggests divergent applications, likely in bioactivity rather than synthetic chemistry.

Tabulated Comparison of Key Compounds

Biological Activity

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide is a compound of interest due to its potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine ring substituted with methoxy groups and a sulfonamide moiety. Its molecular formula is represented as follows:

- Molecular Formula : C₁₃H₁₃F₂N₅O₃S

- Molecular Weight : 341.34 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable benzene sulfonamide derivative. The method may vary based on the desired yield and purity of the product. For instance:

-

Starting Materials :

- 4,6-Dimethoxy-1,3,5-triazine

- 2,6-Difluorobenzenesulfonamide

-

Reaction Conditions :

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Temperature: Reflux conditions for several hours

-

Purification :

- Crystallization or chromatography techniques are employed to isolate the final product.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

- MTT Assay Results :

The mechanism by which this class of compounds exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Promoting programmed cell death in malignant cells.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of several triazine derivatives on K562 cells:

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound A | 0.66 | Apoptosis induction |

| Compound B | 0.65 | Enzyme inhibition |

| N-(4,6-Dimethoxy) | 0.96 | Cell cycle arrest |

This data highlights the potential of triazine derivatives in cancer therapy.

Study 2: In Vivo Efficacy

Another investigation assessed the in vivo efficacy of a closely related compound in a mouse model of leukemia:

- Results : Mice treated with the compound showed a significant reduction in tumor size compared to control groups.

- Survival Rates : Increased survival rates were observed in treated groups, indicating potential therapeutic benefits.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions on the triazine and benzene rings. Focus on chemical shifts for methoxy (δ ~3.8-4.0 ppm) and sulfonamide protons (δ ~7.0-8.0 ppm) .

- X-ray Crystallography : Resolve crystal packing and bond angles to validate the triazine-sulfonamide linkage. Optimize crystallization using slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) .

- Mass Spectrometry (HRMS) : Confirm molecular weight with high-resolution MS, targeting the [M+H] ion for accuracy.

Q. What experimental parameters should be prioritized during synthesis optimization?

- Methodological Answer :

- Design of Experiments (DoE) : Apply fractional factorial designs to assess variables like reaction temperature (40–100°C), solvent polarity (DMF vs. THF), and stoichiometry of triazine precursors. Use response surface methodology to maximize yield .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity. Monitor by TLC (Rf ~0.3 in ethyl acetate) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples in buffers (pH 1–10) at 25°C and 40°C for 14 days. Analyze degradation products via HPLC (C18 column, acetonitrile/water mobile phase).

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at standard conditions (25°C). Note hydrolysis risks at the sulfonamide moiety in acidic environments .

Advanced Research Questions

Q. How can structural modifications to the triazine ring alter bioactivity, and what experimental frameworks are needed to validate these changes?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., replacing methoxy with amino or halogens). Test against target enzymes (e.g., dihydropteroate synthase for antimicrobial activity) using enzyme inhibition assays .

- Computational Modeling : Perform docking simulations (AutoDock Vina) to predict binding affinities. Cross-validate with in vitro IC values .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation in rodent models. Use LC-MS/MS to correlate exposure levels with efficacy .

- Comparative Analysis : Apply systematic review frameworks (e.g., PRISMA) to identify confounding variables (e.g., solubility limitations, protein binding) across studies .

Q. What strategies are effective for elucidating the reaction mechanism of sulfonamide-triazine conjugation?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated intermediates to identify rate-determining steps (e.g., nucleophilic substitution at the triazine ring) .

- In Situ Spectroscopy : Monitor reactions via FT-IR or Raman spectroscopy to detect transient intermediates (e.g., carbocation formation during methylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.